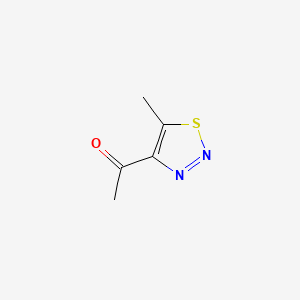

1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone

Description

While direct and extensive research on 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone is limited in publicly available scientific literature, an understanding of its significance can be extrapolated from the broader context of heterocyclic chemistry and the study of related thiadiazole-containing compounds.

Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements. mdpi.com The presence of heteroatoms, such as nitrogen and sulfur in the case of thiadiazoles, imparts unique physical and chemical properties to these molecules. Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. isres.org Their aromatic nature contributes to their stability, and the presence of heteroatoms provides sites for various chemical reactions and interactions. nih.gov

The 1,2,3-thiadiazole (B1210528) ring system, the core of the compound , is a subject of interest due to its utility as a building block in organic synthesis and its presence in various biologically active molecules. researchgate.net Derivatives of 1,2,3-thiadiazoles have been investigated for a range of applications, including their use as precursors for the synthesis of other heterocyclic systems and their potential as active ingredients in medicinal and agricultural chemistry. nih.govresearchgate.net The introduction of an ethanone (B97240) (acetyl) group at the 4-position and a methyl group at the 5-position of the 1,2,3-thiadiazole ring, as in this compound, is expected to influence the compound's reactivity and biological profile.

Research into thiadiazole derivatives has evolved from fundamental synthesis and characterization to in-depth investigations of their potential applications. Initially, the focus was on developing synthetic methodologies to access these heterocyclic systems. nih.gov Over time, with the discovery of the diverse biological activities of thiadiazole-containing compounds, research has expanded to explore their pharmacological potential. mdpi.comresearchgate.net

While specific research on thiadiazole-containing acetophenones is not extensively documented for the 1,2,3-isomer, the broader class of acyl-thiadiazoles has been a subject of study. For instance, derivatives of 1,3,4-thiadiazole (B1197879) containing acetophenone (B1666503) moieties have been synthesized and evaluated for their biological activities. chemicalbook.com The research on 4-acyl-1,2,3-thiadiazoles, though less common, is an emerging area of interest, with studies exploring their synthesis and potential as intermediates in organic reactions. The presence of the acetyl group offers a reactive site for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship studies.

Thiadiazole exists in four isomeric forms, distinguished by the relative positions of the sulfur and two nitrogen atoms in the five-membered ring. mdpi.comisres.org These isomers are 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. isres.org Each isomer exhibits distinct electronic distribution, aromaticity, and reactivity, which in turn influences the properties of its derivatives. nih.gov

The academic literature extensively covers the synthesis and properties of all four isomers, with 1,3,4-thiadiazoles and 1,2,4-thiadiazoles being the most widely studied. nih.gov The 1,2,3-thiadiazole isomer, while known for over a century, has seen a renewed interest in recent decades due to its unique chemical transformations, such as ring-opening reactions to form other valuable chemical intermediates. nih.gov

The substitution pattern on the thiadiazole ring also gives rise to positional isomers. For this compound, the acetyl group is at position 4 and the methyl group is at position 5. A positional isomer would be 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone. These subtle structural differences can lead to significant variations in the molecule's chemical behavior and biological effects.

| Isomer Name | Ring Position of Sulfur Atom | Ring Positions of Nitrogen Atoms |

| 1,2,3-Thiadiazole | 1 | 2, 3 |

| 1,2,4-Thiadiazole | 1 | 2, 4 |

| 1,2,5-Thiadiazole | 1 | 2, 5 |

| 1,3,4-Thiadiazole | 1 | 3, 4 |

Structure

3D Structure

Properties

CAS No. |

40757-61-7 |

|---|---|

Molecular Formula |

C5H6N2OS |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

1-(5-methylthiadiazol-4-yl)ethanone |

InChI |

InChI=1S/C5H6N2OS/c1-3(8)5-4(2)9-7-6-5/h1-2H3 |

InChI Key |

PYTOVLLPUXTXQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NS1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 5 Methyl 1,2,3 Thiadiazol 4 Yl Ethanone

Established Synthetic Pathways for the 1,2,3-Thiadiazole (B1210528) Core

The construction of the 1,2,3-thiadiazole ring is a well-documented area of heterocyclic chemistry, with several named reactions and modern catalytic methods providing access to this scaffold.

Classical Hurd-Mori Reaction and Wolff Approach in Thiadiazole Synthesis

The Hurd-Mori reaction stands as a cornerstone in the synthesis of 1,2,3-thiadiazoles. This classical method involves the cyclization of hydrazones, typically N-acyl or N-tosyl derivatives that possess an adjacent α-methylene or α-methyl group, upon treatment with thionyl chloride (SOCl₂) wikipedia.orglookchem.com. The reaction proceeds through the formation of the five-membered ring via intramolecular condensation. The versatility of this reaction allows for the annelation of the 1,2,3-thiadiazole ring onto various molecular frameworks in a one-pot procedure lookchem.com. For instance, pyrazolyl-phenylethanones can be converted to their semicarbazone intermediates, which then undergo cyclization with thionyl chloride to yield pyrazolyl-1,2,3-thiadiazole scaffolds in good to excellent yields mdpi.com. The regioselectivity of the Hurd-Mori reaction has also been investigated, particularly for the formation of bicyclic systems wikipedia.org.

The Wolff rearrangement is another classical reaction relevant to the chemistry of 1,2,3-thiadiazoles, though it is often associated with their decomposition rather than direct synthesis. The reaction involves the conversion of an α-diazocarbonyl compound into a ketene, which is a highly reactive intermediate wikipedia.orgorganic-chemistry.org. This rearrangement can be induced thermally, photochemically, or through transition-metal catalysis wikipedia.org. While not a primary synthetic route to the thiadiazole ring itself, the principles of the Wolff rearrangement are pertinent as the thermal or photolytic decomposition of 1,2,3-thiadiazoles can lead to intermediates that undergo subsequent transformations analogous to those seen in Wolff-type reactions.

Table 1: Examples of the Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis

| Starting Material Precursor | Intermediate | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazolyl-phenylethanones | Semicarbazone | Substituted 1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

| 2-Oxoallobetulin | Semicarbazone | Thiadiazole-fused triterpene | Not specified | mdpi.com |

| γ-Oxoesters | N-Tosylhydrazone | Tricyclic annelated 1,2,3-thiadiazoles | Not specified | lookchem.com |

| Ketones with α-methylene group | Semicarbazone | Substituted 1,2,3-thiadiazoles | Not specified | researchgate.net |

Oxidative Cyclization of Hydrazones Bearing Thioamide Groups

Modern synthetic approaches have expanded to include oxidative cyclization methods. One notable strategy is the photo-oxidative formal [3+2] heterocyclization of β-ketothioamides with aryldiazonium salts, catalyzed by Ru(bpy)₃Cl₂. This reaction proceeds under mild conditions at room temperature to provide substituted 5-imino-1,2,3-thiadiazoles via an α-phenylhydrazone adduct, which undergoes N-S bond formation iftmuniversity.ac.in. Another approach involves the oxidative dimerization of thioamides to form thiadiazoles, although many examples lead to the 1,2,4-isomer researchgate.netnih.gov. However, specific iodine-mediated oxidative cyclization reactions have been developed for synthesizing fused 1,3,4-thiadiazole (B1197879) systems, demonstrating the utility of oxidative strategies in this field nih.gov.

Metal-Catalyzed Cycloaddition and Denitrogenative Transannulation Strategies

Transition-metal catalysis has opened new avenues for heterocyclic synthesis. While the renowned copper- and ruthenium-catalyzed azide-alkyne cycloadditions are primary routes to 1,2,3-triazoles, analogous strategies for 1,2,3-thiadiazoles are also being explored mdpi.comresearchgate.net.

A significant area of development is the transition-metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles mq.edu.au. This reaction class takes advantage of the ability of the 1,2,3-thiadiazole ring to undergo cleavage, forming an α-diazothione intermediate. Subsequent denitrogenation, often catalyzed by rhodium or iridium complexes, generates reactive intermediates that can be trapped by various coupling partners to construct diverse heterocyclic scaffolds mq.edu.aunih.gov. Although this method uses a thiadiazole as a starting material, the underlying principles of metal-catalyzed nitrogen extrusion and fragment recombination are crucial for understanding the stability and reactivity of the thiadiazole core, which informs its synthesis mq.edu.auacs.orgnih.gov. Recent advancements have even achieved asymmetric transannulations using iridium catalysis, highlighting the sophistication of these methods acs.org.

Multi-Component Reaction Approaches to Thiadiazole-Fused Systems

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules in a single step by combining three or more reactants mdpi.comresearchgate.net. This approach has been successfully applied to the synthesis of 1,2,3-thiadiazoles. A notable example is the I₂/DMSO-mediated cross-coupling reaction of enaminones, elemental sulfur, and tosylhydrazine, which yields 5-acyl-1,2,3-thiadiazoles with broad functional group tolerance and high yields mdpi.comorganic-chemistry.org. MCRs are particularly powerful for creating thiadiazole-fused systems, where the reaction is designed to incorporate the necessary functionalities for subsequent intramolecular cyclizations nih.govacs.orgkuleuven.be.

Table 2: Three-Component Synthesis of 5-Acyl-1,2,3-Thiadiazoles

| Component 1 | Component 2 | Component 3 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Enaminones | Elemental Sulfur | Tosylhydrazine | I₂/DMSO, transition-metal-free | 5-Acyl-1,2,3-thiadiazoles | Up to 92% | mdpi.comorganic-chemistry.org |

Targeted Synthesis of 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone and its Precursors

The specific synthesis of this compound involves strategies that either build the thiadiazole ring onto a molecule already containing the required methyl and ethanone (B97240) groups or involve the functionalization of a pre-formed thiadiazole ring.

Strategies for Constructing the Ethanone Moiety on the Thiadiazole Ring

Research has demonstrated effective methods for constructing the target molecule by forming the thiadiazole ring from a precursor that already contains the acetyl (ethanone) moiety. One such strategy begins with the acetylation of 2-methylfuran-3-carboxamides. The resulting 5-acetyl derivatives are then reacted with carboethoxyhydrazine to form carboethoxyhydrazones. These intermediates subsequently undergo cyclization upon treatment with thionyl chloride, in a Hurd-Mori type reaction, to yield the desired 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides researchgate.net. This sequence effectively translates an acetylfuran into a 4-acetyl-1,2,3-thiadiazole.

Another direct route is the three-component reaction previously mentioned, which couples enaminones, sulfur, and tosylhydrazine to directly produce 5-acyl-1,2,3-thiadiazoles mdpi.comorganic-chemistry.org. By selecting an appropriate enaminone precursor, this method can be tailored to install the specific 4-ethanone and 5-methyl substituents on the 1,2,3-thiadiazole ring. These methods highlight a synthetic paradigm where the substitution pattern of the final thiadiazole is largely determined by the choice of the acyclic starting materials.

Synthesis via Halogenated Ketones and Thioureas/Thioamides

The direct synthesis of 1,2,3-thiadiazoles from the reaction of α-halogenated ketones with thioureas or thioamides is not a standard or widely reported method. This pathway, known as the Hantzsch synthesis, characteristically yields 1,3-thiazoles, a different regioisomer of the thiadiazole family pharmaguideline.comyoutube.com.

The most prominent and versatile method for the synthesis of the 1,2,3-thiadiazole ring system is the Hurd-Mori synthesis wikipedia.orgresearchgate.net. This reaction does not directly use α-haloketones but instead employs hydrazones derived from ketones that possess an α-methylene group wikipedia.orgnih.gov. The synthesis of this compound would logically proceed from a hydrazone of a 1,3-diketone, such as pentane-2,4-dione.

The general steps of the Hurd-Mori synthesis are outlined below:

Hydrazone Formation: A ketone containing an α-methylene group is reacted with a hydrazide, such as semicarbazide (B1199961) or p-toluenesulfonylhydrazide, to form the corresponding hydrazone researchgate.netnih.govresearchgate.net. For the target molecule, a suitable precursor would be a mono-hydrazone of pentane-2,4-dione.

Cyclization with Thionyl Chloride: The resulting hydrazone is then treated with thionyl chloride (SOCl₂) wikipedia.orgresearchgate.netresearchgate.net. The thionyl chloride acts as both a dehydrating and sulfur-donating agent, facilitating the oxidative cyclization to form the 1,2,3-thiadiazole ring researchgate.netmasterorganicchemistry.comlibretexts.org.

The mechanism of the Hurd-Mori reaction involves the attack of thionyl chloride on the hydrazone, followed by an intramolecular cyclization and subsequent elimination to yield the aromatic thiadiazole ring thieme-connect.de. The regioselectivity of the reaction can be influenced by the substituents on the hydrazone precursor thieme-connect.de.

| Precursor Type | Reagent | Product | Reference(s) |

| Ketone α-methylene hydrazone | Thionyl Chloride (SOCl₂) | Substituted 1,2,3-thiadiazole | wikipedia.orgresearchgate.netnih.gov |

| Acetophenone (B1666503) semicarbazone | Thionyl Chloride (SOCl₂) | 4-Phenyl-1,2,3-thiadiazole | thieme-connect.de |

| Steroidal ketone semicarbazone | Thionyl Chloride (SOCl₂) | Fused steroidal 1,2,3-thiadiazole | nih.gov |

Preparation from Triazole Precursors

The synthesis of 1,2,3-thiadiazoles from 1,2,3-triazole precursors is not a conventional preparative method. However, rearrangements and interconversions between these two isomeric heterocyclic systems have been observed under specific conditions.

For instance, the thermal rearrangement of 1,2,3-thiadiazole-4-carbaldehydes in the presence of amines can lead to the formation of 1,2,3-triazoles thieme-connect.de. Conversely, the rearrangement of 5-amino-1,2,3-thiadiazoles under the influence of halogen-containing oxidizing agents has been shown to yield bis(triazolyl) disulfides, which can be reduced to 5-mercapto-1,2,3-triazoles researchgate.net.

More direct evidence of a triazole-to-thiadiazole transformation comes from mass spectrometry studies. Under positive electrospray ionization tandem mass spectrometry ((+)ESI-MS/MS) conditions, a gas-phase rearrangement of 1,2,3-triazoles into 1,2,3-thiadiazoles has been demonstrated mdpi.com. This observation supports the possibility of such an interconversion, likely proceeding through ring-opening and recyclization, although a general, high-yield synthetic protocol for this transformation in the condensed phase remains elusive in the reviewed literature mdpi.com.

Efficient Methodologies for Precursor Derivatization

The efficiency of synthesizing this compound via methods like the Hurd-Mori reaction is highly dependent on the availability and structure of the ketone precursor. The key starting material for the target molecule is a derivative of pentane-2,4-dione.

The primary precursor required is the corresponding hydrazone. Hydrazide-hydrazone derivatives are readily synthesized through the condensation reaction of a ketone with a hydrazine (B178648) derivative nih.govajol.infobenthamopen.com. For instance, cyanoacetyl hydrazine reacts with ketones to form hydrazide-hydrazone derivatives nih.govbenthamopen.com. Similarly, reacting a suitable diketone like pentane-2,4-dione with semicarbazide or p-toluenesulfonylhydrazide in a suitable solvent like ethanol (B145695) would yield the necessary hydrazone precursor for the Hurd-Mori cyclization researchgate.netnih.gov.

The derivatization of these precursors allows for the introduction of various functionalities onto the final thiadiazole ring. By starting with substituted 1,3-diketones, a range of 4-acyl-5-substituted-1,2,3-thiadiazoles can be accessed.

| Ketone Precursor | Hydrazine Reagent | Hydrazone Product |

| Pentane-2,4-dione | Semicarbazide hydrochloride | Pentane-2,4-dione monosemicarbazone |

| Substituted Acetophenone | Thiosemicarbazide (B42300) | Acetophenone thiosemicarbazone |

| N-(2,4-dimethylphenyl)-3-oxobutanamide | Hydrazine derivatives | Corresponding hydrazones researchgate.net |

Chemical Reactivity and Derivatization Strategies for this compound

Electrophilic Substitution Reactions on the Thiadiazole Ring System

The 1,2,3-thiadiazole ring is an electron-deficient aromatic system. This deficiency is due to the presence of two electronegative nitrogen atoms, which pull electron density from the carbon atoms of the ring nih.govnih.gov. Consequently, the ring is highly resistant to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation nih.govisres.org.

For the target compound, this compound, the presence of the electron-withdrawing acetyl group at the C4 position further deactivates the ring towards electrophilic attack. While the methyl group at C5 is weakly electron-donating, its effect is insufficient to overcome the strong deactivating influence of the ring nitrogens and the acetyl group.

Reactions with electrophiles, such as alkylating agents (e.g., alkyl halides), typically occur at the ring nitrogen atoms (N2 or N3) rather than the carbon atoms, leading to the formation of quaternary thiadiazolium salts pharmaguideline.comthieme-connect.dee-bookshelf.de.

Nucleophilic Additions and Substitutions at the Ethanone Carbonyl and Ring Positions

The chemistry of this compound is dominated by reactions at the side-chain acetyl group and nucleophilic attack on the ring itself.

Reactions at the Ethanone Carbonyl: The carbonyl group of the ethanone substituent is a primary site for nucleophilic addition. It undergoes typical ketone reactions, such as condensation with hydrazines to form hydrazones mdpi.comnih.gov. For example, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide readily condenses with various aldehydes to form hydrazide-hydrazones mdpi.com. Similar reactivity is expected for the acetyl group of the title compound, allowing for the synthesis of a wide range of derivatives like Schiff bases and other condensation products.

Nucleophilic Attack on the Thiadiazole Ring: The electron-deficient nature of the 1,2,3-thiadiazole ring makes it susceptible to nucleophilic attack, often leading to ring cleavage rather than simple substitution nih.govresearchgate.net. Strong bases and nucleophiles can attack the ring carbons or the sulfur atom, initiating a cascade of reactions that typically results in the extrusion of dinitrogen (N₂) and the formation of an alkyne or thioketene (B13734457) intermediate researchgate.netresearchgate.net. For instance, treating substituted 1,2,3-thiadiazoles with strong bases like potassium hydroxide (B78521) can lead to ring cleavage and the formation of new products researchgate.net. Therefore, direct nucleophilic substitution at the C4 or C5 positions of the intact ring is uncommon unless a suitable leaving group is present and the conditions are carefully controlled.

| Reagent Type | Site of Reaction | Product Type | Reference(s) |

| Hydrazines/Aldehydes | Ethanone Carbonyl | Hydrazones/Condensation Products | mdpi.comnih.gov |

| Strong Bases (e.g., KOH) | Thiadiazole Ring | Ring Cleavage Products | researchgate.net |

| Various Nucleophiles | Bromomethyl-substituted furylthiadiazole | Substitution Products | researchgate.netpleiades.online |

Reduction of the Ethanone Group and Subsequent Transformations

The acetyl group of this compound can be readily reduced to a secondary alcohol using standard reducing agents. The reduction of a similar functional group, a 5-carboxylate on a thiadiazole ring, to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄) has been reported, indicating that the thiadiazole ring is stable to these conditions mdpi.com.

Reduction to Alcohol: Treatment of the title compound with a reducing agent like sodium borohydride would yield 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethanol.

Subsequent Transformations of the Alcohol: The resulting secondary alcohol is a versatile intermediate for further derivatization.

Oxidation: The alcohol can be oxidized back to the parent ketone using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) mdpi.com. This allows for the temporary protection of the ketone or its use in reactions where the alcohol is required as a precursor.

Esterification/Etherification: The hydroxyl group can undergo esterification with acyl chlorides or carboxylic anhydrides, or etherification with alkyl halides under basic conditions.

Conversion to Halide: The alcohol can be converted to the corresponding alkyl halide using reagents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide), which can then be used in nucleophilic substitution reactions scentree.co.

These transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Oxidation Reactions and Their Mechanistic Investigations

The acetyl group attached to the 1,2,3-thiadiazole ring is a primary site for oxidative transformations. Strong oxidizing agents can convert the acetyl moiety into a carboxylic acid group. This type of reaction, known as side-chain oxidation, is common for alkyl groups attached to aromatic and heterocyclic rings. libretexts.org The reaction typically proceeds under harsh conditions, for example, using potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org

The mechanism for the oxidation of the acetyl group likely involves the initial formation of an enol or enolate, which is then attacked by the oxidizing agent. For the oxidation to a carboxylic acid, the reaction proceeds through the cleavage of the carbon-carbon bond of the acetyl group, ultimately forming 5-methyl-1,2,3-thiadiazole-4-carboxylic acid. The stability of the thiadiazole ring under these strong oxidizing conditions is a critical factor.

In addition to the side chain, the sulfur atom in the thiadiazole ring itself can be a target for oxidation, typically with peroxy acids like meta-chloroperbenzoic acid (m-CPBA). Oxidation of a similar dihydro-1,3,4-thiadiazole system has been shown to yield the corresponding S-oxide and subsequently the S,S-dioxide. rsc.org While the specific oxidation of this compound at the ring sulfur is not extensively detailed in the available literature, the general reactivity of sulfides to form sulfoxides and sulfones suggests this pathway is plausible.

Table 1: Potential Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | KMnO₄, heat | 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid | Side-chain oxidation |

| This compound | m-CPBA (1 equiv.) | This compound S-oxide | Ring sulfur oxidation |

| This compound | m-CPBA (>2 equiv.) | This compound S,S-dioxide | Ring sulfur oxidation |

Ring Cleavage and Rearrangement Pathways of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring, despite its aromatic character, is susceptible to cleavage and rearrangement under specific conditions, such as the presence of strong bases or upon exposure to heat or light.

One of the characteristic reactions of 1,2,3-thiadiazoles is their decomposition upon treatment with strong bases. For instance, reaction with organolithium compounds or potassium t-butoxide can lead to the cleavage of the thiadiazole ring, resulting in the extrusion of molecular nitrogen and the formation of an alkynethiolate. ingentaconnect.com This reaction provides a synthetic route to alkynyl thioethers upon subsequent quenching with an alkylating agent.

Thermolysis and photolysis of 1,2,3-thiadiazoles are also well-documented pathways for ring cleavage. These reactions typically proceed via the loss of nitrogen gas to generate a transient thiirene (B1235720) intermediate. nih.gov This highly strained three-membered ring can then rearrange to a more stable thioketene. nih.govresearchgate.net These reactive intermediates can be trapped by various reagents or can dimerize. nih.gov

Furthermore, rearrangements of substituted thiadiazoles can occur. For example, certain 2-amino substituted thiadiazoles have been observed to undergo rearrangement through a ring-opening and subsequent ring-closure mechanism. nih.gov

Table 2: Ring Cleavage and Rearrangement Products of the 1,2,3-Thiadiazole Ring

| Starting Moiety | Condition | Intermediate(s) | Final Product(s) |

| 1,2,3-Thiadiazole | Strong base (e.g., BuLi) | Ring-opened anion | Alkynethiolate |

| 1,2,3-Thiadiazole | Heat (Thermolysis) | Thiirene | Thioketene |

| 1,2,3-Thiadiazole | Light (Photolysis) | Thiirene | Thioketene |

Formation of Hybrid Heterocyclic Systems Incorporating the Thiadiazole Moiety

The acetyl group of this compound serves as a versatile functional handle for the construction of hybrid heterocyclic systems, where the thiadiazole ring is fused or linked to another heterocyclic moiety. These reactions often involve the condensation of the acetyl group with a suitable binucleophile.

For instance, condensation of this compound with hydrazines or substituted hydrazines can lead to the formation of pyrazole-thiadiazole hybrids. The reaction of acetophenone (1,2,3-thiadiazol-5-yl)hydrazones with the Vilsmeier-Haack reagent has been utilized to synthesize 5-(pyrazol-1-yl)-1,2,3-thiadiazoles. bohrium.com

Similarly, reaction with amidines or guanidine (B92328) can yield pyrimidine-thiadiazole hybrids. The synthesis of novel pyrimidine (B1678525) derivatives bearing a 1,3,4-thiadiazole skeleton has been reported, demonstrating the feasibility of linking these two heterocyclic systems. frontiersin.org

The synthesis of triazole-thiadiazole hybrids is also achievable. For example, a 1,3,4-thiadiazole derivative can be reacted with hydrazonoyl halides to furnish a new triazole ring. researchgate.netmdpi.com Another approach involves the reaction of a thiosemicarbazide derivative of the parent ketone with an appropriate reagent to cyclize into a triazole ring. mdpi.com

Table 3: Examples of Hybrid Heterocyclic Systems Derived from Thiadiazole Precursors

| Thiadiazole Precursor | Reagent(s) | Hybrid System Formed |

| Acetophenone (1,2,3-thiadiazol-5-yl)hydrazone | Vilsmeier-Haack reagent | Pyrazole-thiadiazole |

| 2-Amino-1,3,4-thiadiazole derivative | Diketone/dicarboxylate | Pyrimidine-thiadiazole |

| Thiosemicarbazone of a thiadiazole ketone | Hydrazonoyl halide | Triazole-thiadiazole |

| 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Hydrazonoyl halides | Thiadiazole-triazole-thiadiazole |

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 1 5 Methyl 1,2,3 Thiadiazol 4 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone, ¹H-NMR and ¹³C-NMR spectroscopy provide definitive information about its proton and carbon frameworks.

In ¹H-NMR spectroscopy, the compound displays two distinct singlet signals, confirming the presence of two types of proton environments with no adjacent protons to cause splitting. The methyl group attached to the thiadiazole ring (C5-CH₃) and the acetyl methyl group (CO-CH₃) are clearly resolved.

¹³C-NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum shows signals corresponding to the two methyl carbons, the two quaternary carbons of the thiadiazole ring, and the carbonyl carbon of the acetyl group. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon appears significantly downfield due to the deshielding effect of the adjacent oxygen atom.

Published spectral data for the compound are summarized in the table below.

| Analysis | Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H-NMR | ¹H | 2.94 | s, 3H, 5-CH₃ |

| 2.67 | s, 3H, COCH₃ | ||

| ¹³C-NMR | ¹³C | 191.0 | C=O |

| 161.4 | C5 | ||

| 149.3 | C4 | ||

| 28.5 | COCH₃ | ||

| 13.9 | 5-CH₃ | ||

| Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent used. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, the most prominent feature in its IR spectrum is the strong absorption band characteristic of the carbonyl (C=O) stretching vibration from the acetyl group. This peak is typically observed in the range of 1670-1700 cm⁻¹. Other significant absorptions include those corresponding to C-H stretching of the methyl groups and various vibrations associated with the 1,2,3-thiadiazole (B1210528) ring structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Acetyl) | ~1680 | Strong |

| C-H Stretch (Aliphatic) | 2900-3000 | Medium |

| C=N/N=N Stretch (Ring) | 1400-1600 | Medium-Weak |

| C-S Stretch (Ring) | 600-800 | Medium-Weak |

Mass Spectrometry (MS) Techniques in Elucidating Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula (C₅H₆N₂OS).

Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation. Common fragmentation pathways include the loss of the acetyl group or the methyl group, leading to significant fragment ions. The cleavage of the thiadiazole ring can also occur, producing smaller charged fragments. The structures of the synthesized compounds are often confirmed by mass spectrometry.

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. While this compound is used in photochemical studies, detailed public records of its specific UV-Visible absorption maxima and fluorescence emission spectra are not currently available. Such data would provide valuable information on its chromophoric system and its potential for applications in materials science or as a photophysical probe.

Elemental Analysis Techniques in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₅H₆N₂OS) to verify the purity and confirm the elemental composition of the synthesized compound.

| Element | Theoretical % |

| Carbon (C) | 42.24 |

| Hydrogen (H) | 4.25 |

| Nitrogen (N) | 19.70 |

| Oxygen (O) | 11.25 |

| Sulfur (S) | 22.55 |

Theoretical and Computational Chemistry Approaches to 1 5 Methyl 1,2,3 Thiadiazol 4 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of thiadiazole derivatives. cu.edu.egacs.org DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry of thiadiazole-containing compounds, ensuring the calculated structure corresponds to a minimum on the potential energy surface. cu.edu.egnih.gov

These calculations provide access to crucial electronic properties governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap generally implies higher reactivity.

For thiadiazole systems, DFT calculations are used to determine various reactivity descriptors, as shown in the table below. These descriptors, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of the molecule's reactive tendencies. nih.gov The distribution of these orbitals across the 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethanone structure would indicate the most probable sites for nucleophilic and electrophilic attack.

Table 1: Key Electronic Properties from DFT Calculations for a Representative Thiadiazole Derivative

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.5 to 6.5 |

| Electronegativity (χ) | Measure of the power of an atom or group to attract electrons | 3.7 to 4.7 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 to 3.2 |

Note: The values presented are representative for thiadiazole derivatives and are used to illustrate the output of DFT calculations. Actual values for this compound would require specific computation.

Molecular Modeling and Docking Methodologies for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This methodology is instrumental in forming hypotheses about the potential biological targets of this compound and the specific interactions that stabilize the ligand-receptor complex. jneonatalsurg.comnih.gov

The process begins with obtaining the three-dimensional structures of both the ligand (the thiadiazole derivative) and the target protein, often from crystallographic data (e.g., Protein Data Bank). Docking algorithms then systematically explore various binding poses of the ligand within the active site of the receptor, scoring each pose based on a force field that estimates the binding affinity. jneonatalsurg.com

For thiadiazole derivatives, docking studies have revealed key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with amino acid residues in the active sites of various enzymes. nih.govresearchgate.net For instance, the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, while the ring itself can engage in hydrophobic interactions. These studies help in rationalizing the structure-activity relationships (SAR) observed experimentally and guide the design of new derivatives with improved potency and selectivity. nih.govresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodological Development and Application

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com For a series of thiadiazole derivatives, QSAR can be used to develop predictive models for activities such as antimicrobial or anticancer effects. mdpi.comnih.gov

The development of a QSAR model involves several steps. First, a set of thiadiazole analogues with known activities is selected. Then, a variety of molecular descriptors are calculated for each molecule. These descriptors can be electronic (e.g., partial charges, dipole moment from DFT), steric (e.g., molecular volume), or lipophilic (e.g., logP). mdpi.com Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity. nih.gov

These models are valuable for predicting the activity of newly designed compounds like derivatives of this compound before their synthesis, thereby saving time and resources. A robust QSAR model can identify the key structural features of the thiadiazole scaffold that are most important for a desired biological effect.

Conformational Analysis and Molecular Dynamics Simulations of Thiadiazole Derivatives

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding poses, and the role of solvent molecules. nih.gov

For a compound like this compound, conformational analysis is crucial to identify the low-energy shapes the molecule can adopt. This is important because the bioactive conformation (the shape of the molecule when bound to its receptor) may not be the lowest energy conformation in solution.

When a thiadiazole derivative is docked into a receptor, MD simulations can be run on the resulting complex. These simulations can confirm the stability of the interactions predicted by docking. researchgate.net Analysis of the simulation trajectory can reveal key information, such as the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of specific hydrogen bonds over time. nih.gov

Investigation of Aromaticity and Electronic Density Distribution within the Thiadiazole Ring System

The 1,2,3-thiadiazole (B1210528) ring is an aromatic heterocyclic system, and its specific electronic properties are key to its chemical behavior and biological activity. mdpi.com Computational methods are used to investigate the aromaticity and the distribution of electron density within this ring.

Molecular Electrostatic Potential (MEP) maps are a common tool for visualizing the electronic density distribution. researchgate.net These maps plot the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For the 1,2,3-thiadiazole ring, the nitrogen atoms are expected to be regions of negative potential, making them likely sites for hydrogen bonding and electrophilic attack.

Population analysis methods, such as Mulliken or Natural Population Analysis (NPA), provide quantitative measures of the partial atomic charges on each atom in the molecule. scielo.org.mx This data reveals how the electron density is shared among the sulfur, nitrogen, and carbon atoms of the thiadiazole ring, as well as the substituent methyl and ethanone (B97240) groups. This detailed electronic information helps to explain the molecule's reactivity, dipole moment, and intermolecular interaction patterns.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitrogen |

| Sulfur |

Exploration of Non Medicinal and Non Clinical Applications of 1 5 Methyl 1,2,3 Thiadiazol 4 Yl Ethanone and Its Derivatives

Material Science and Polymer Chemistry Applications

The 1,2,3-thiadiazole (B1210528) ring is a valuable building block in the synthesis of advanced materials and functional polymers. isres.orge-bookshelf.de Its derivatives have been investigated as key components in materials designed for specialized applications, such as photoresists used in microlithography.

Research has demonstrated the synthesis of 1,2,3-thiadiazoles featuring polymerizable groups at the 4-position of the ring. These monomers can be polymerized to create soluble, film-forming materials. The key feature of this application is that the thiadiazole rings remain intact within the polymer backbone, where they serve as photo-active sites. Upon irradiation with light, the heterocyclic ring can undergo reactions that lead to cross-linking, rendering the polymer insoluble. This property is fundamental to the function of negative photoresists, which are used to create patterns on substrates in the electronics and manufacturing industries. researchgate.net

Furthermore, while distinct in structure, the related 1,2,3-triazole heterocycle has seen extensive use in creating sequence-defined polymers through efficient "click" chemistry reactions. mdpi.comrsc.org This highlights the broader utility of five-membered, nitrogen-rich heterocyclic compounds as robust linkers in polymer science. The inclusion of thiadiazole moieties in polymeric metal-organic frameworks (MOFs) has also been explored, pointing to potential applications in creating materials with tailored catalytic or electronic properties. researchgate.net

Agrochemical and Plant Activation Research

The field of agrochemicals represents one of the most significant non-medicinal applications for 1,2,3-thiadiazole derivatives. isres.orgmdpi.com These compounds are utilized both as direct-acting fungicides and as innovative "plant activators" that stimulate a plant's own defense mechanisms. mdpi.com

A prominent commercial example is Tiadinil (TDL), a compound with a 4-methyl-1,2,3-thiadiazole (B96444) core. researchgate.net Tiadinil does not possess direct, potent antimicrobial activity against pathogens. Instead, it functions by inducing Systemic Acquired Resistance (SAR) in plants. researchgate.net SAR is a natural, broad-spectrum defense response that protects the plant against subsequent attacks from a wide range of pathogens, including fungi and bacteria. researchgate.net Tiadinil has been successfully commercialized to control significant agricultural diseases such as rice blast. researchgate.net It has also been shown to induce resistance against tobacco mosaic virus and various bacterial diseases. Beyond disease resistance, TDL can enhance a plant's defense against certain herbivores by boosting the production of plant volatiles that attract natural predators of the pests. nih.gov

In addition to plant activation, novel fungicides have been developed by incorporating the 1,2,3-thiadiazole scaffold into other known fungicidal structures, such as strobilurins. nih.govresearchgate.net This strategy has yielded compounds with potent, broad-spectrum fungicidal activity. nih.gov Certain 1,2,3-thiadiazole-based strobilurins have demonstrated excellent efficacy against pathogens like Gibberella zeae, Sclerotinia sclerotiorum, and Rhizoctonia cerealis, in some cases outperforming commercial fungicides like azoxystrobin (B1666510) in laboratory and field tests. nih.govresearchgate.net

| Compound | Target Pathogen | Activity (EC₅₀ in µg/mL) | Reference Fungicide (Activity) |

|---|---|---|---|

| Thiadiazole-Strobilurin 8a | Gibberella zeae | 2.68 | Azoxystrobin (15.12) |

| Thiadiazole-Strobilurin 8a | Sclerotinia sclerotiorum | 0.44 | Azoxystrobin (1.25) |

| Thiadiazole-Strobilurin 8a | Rhizoctonia cerealis | 0.01 | Azoxystrobin (0.06) |

| Thiadiazole-Strobilurin 32 | Gibberella zeae | 2.68 | Not Specified |

| Thiadiazole-Strobilurin 32 | Sclerotinia sclerotiorum | 0.44 | Not Specified |

| Thiadiazole-Strobilurin 32 | Rhizoctonia cerealis | 0.01 | Not Specified |

Role in Analytical Chemistry Methodologies and Reagent Design

In analytical chemistry, 1,2,3-thiadiazole derivatives are recognized for their potential in designing reagents for the detection and binding of metal ions. researchgate.net The heterocyclic ring contains both sulfur and nitrogen atoms, which possess lone pairs of electrons, making them effective coordination sites for metal cations. researchgate.netnanobioletters.com

This chelating ability allows them to serve as organic bridging ligands. Theoretical studies using density functional theory (DFT) have explored the capabilities of thiadiazole derivatives as molecular sensors for detecting heavy metals. These studies suggest that electron distribution within the molecule shifts upon binding with a metal ion, a change that could be harnessed to produce a detectable signal, such as a change in fluorescence. researchgate.net Specifically, the sulfur and nitrogen atoms of the thiadiazole ring are considered the most probable binding sites for various metal ions. nanobioletters.com This fundamental property positions 1,2,3-thiadiazole derivatives as promising candidates for the development of new chemosensors for environmental monitoring and industrial process control.

Industrial Catalyst and Chemical Process Applications

While direct application as industrial catalysts is not widely documented, 1,2,3-thiadiazole derivatives serve as important components within materials that possess catalytic activity. Their ability to coordinate with metals makes them suitable ligands for incorporation into metal-organic frameworks (MOFs). researchgate.net These structured, porous materials are known for their extensive applications in catalysis, where the metal centers act as active sites and the organic linkers (which can be thiadiazole-based) influence the catalyst's stability, selectivity, and efficiency.

From a process chemistry perspective, the synthesis of the 1,2,3-thiadiazole ring itself is a notable application. The Hurd-Mori reaction, which involves the cyclization of hydrazones using thionyl chloride, is a cornerstone method for producing this heterocyclic system. chemicalbook.commdpi.comresearchgate.net This and other synthetic routes are crucial chemical processes for accessing the thiadiazole scaffold, which is then used to build more complex molecules for the applications described throughout this article. isres.org

Electronic and Optical Materials Development

The inherent electronic properties of the 1,2,3-thiadiazole ring make it a target for research in electronic and optical materials. researchgate.net The aromatic ring system features π-electron conjugation and is considered to have electron-withdrawing characteristics. These features are highly desirable in the design of organic electronic materials, including those for nonlinear optics, and as components in conductive polymers.

Polymers that incorporate thiadiazole derivatives have been shown to exhibit fluorescence, emitting light in the blue or green portions of the spectrum. researchgate.net This suggests potential applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Furthermore, the general class of thiadiazoles has been successfully used as a core component in the synthesis of azo dyes. nsu.rumdpi.comrsc.org The thiadiazole ring, when connected to other aromatic systems via an azo linkage, can act as a powerful chromophore, influencing the color and stability of the dye. These findings underscore the potential of the 1,2,3-thiadiazole scaffold in the development of novel dyes and pigments for various industries.

Corrosion Inhibition Studies

One of the most extensively researched industrial applications for thiadiazole derivatives is in the field of corrosion inhibition, particularly for protecting mild steel and other metals in acidic environments. isres.orgaspur.rsnih.govresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface and form a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.commdpi.com

The mechanism of inhibition is facilitated by the heteroatoms (N and S) in the thiadiazole ring. mdpi.com The lone pair electrons on these atoms can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface, a process known as chemisorption. mdpi.com Additionally, in acidic solutions, the inhibitor can become protonated and then electrostatically attracted to the negatively charged metal surface, leading to physisorption. mdpi.com This adsorption layer blocks the active sites for corrosion reactions, thereby reducing the corrosion rate. jmaterenvironsci.com

The efficiency of a thiadiazole inhibitor is highly dependent on its molecular structure, including the nature of its substituents. Electron-donating groups can enhance the electron density on the ring, often leading to stronger adsorption and higher inhibition efficiency. researchgate.net

| Inhibitor Class | Metal | Corrosive Medium | Inhibition Mechanism | Key Findings |

|---|---|---|---|---|

| 1,3,4-Thiadiazole (B1197879) Derivatives | Mild Steel | H₂SO₄ / HCl | Mixed Physisorption/Chemisorption | Efficiency increases with concentration; follows Langmuir isotherm. nih.gov |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Mixed-type inhibition | Forms a protective film, blocking charge and mass transfer. nih.gov |

| Bis-thiadiazole Derivatives | Mild Steel | Dilute HCl | Adsorption on metal surface | >90% inhibition efficiency at concentrations as low as 40 ppm. jmaterenvironsci.com |

| 1,2,3-Triazole Derivatives | Steels, Cu, Al, Fe | Acidic Media | Adsorption on metal surface | Forms a stable, non-toxic protective layer. nih.gov |

Future Perspectives and Emerging Research Avenues for 1 5 Methyl 1,2,3 Thiadiazol 4 Yl Ethanone

Development of Novel and Sustainable Synthetic Strategies (e.g., Green Chemistry)

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the development of environmentally benign and sustainable processes. For the synthesis of 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethanone and its derivatives, a shift away from traditional methods that often involve hazardous reagents and generate significant waste is anticipated.

Emerging research is likely to focus on the following green chemistry approaches:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times, improve yields, and minimize the use of volatile organic solvents. frontiersin.orgresearchgate.net The application of microwave irradiation to the Hurd-Mori reaction, a classical method for synthesizing 1,2,3-thiadiazoles, could offer a more sustainable alternative. nih.govwikipedia.org

Ultrasonic Irradiation: Sonication provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields. frontiersin.orgresearchgate.net Investigating the use of ultrasound in the synthesis of the 1,2,3-thiadiazole (B1210528) ring could lead to more efficient and environmentally friendly protocols.

Catalyst-Free and Solvent-Free Reactions: The development of synthetic routes that eliminate the need for catalysts and solvents is a key goal of green chemistry. Research into solid-state reactions or reactions in aqueous media for the synthesis of this compound could drastically reduce the environmental impact of its production.

Multi-component Reactions (MCRs): MCRs, such as the Ugi reaction, offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step. mdpi.comnih.gov Exploring MCRs for the direct synthesis of functionalized 1,2,3-thiadiazole derivatives from simple starting materials is a promising avenue for future research.

| Method | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. frontiersin.org | Acceleration of the Hurd-Mori reaction or other cyclization steps. |

| Ultrasonic Irradiation | Enhanced reaction rates, improved mass transfer. frontiersin.org | Facilitating reactions involving solid reagents or heterogeneous mixtures. |

| Catalyst-Free and Solvent-Free Conditions | Elimination of catalyst and solvent waste, simplified purification. | Development of solid-state or high-temperature melt reactions. |

| Multi-component Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. mdpi.comnih.gov | One-pot synthesis of complex derivatives of the target compound. |

Exploration of Undiscovered Chemical Reactivity and Novel Transformations

The chemical reactivity of this compound is largely dictated by the acetyl group and the thiadiazole ring. While some transformations are known, there remains a vast, unexplored landscape of chemical reactivity. Future research will likely delve into novel transformations that can unlock new synthetic pathways and lead to the discovery of molecules with unique properties.

Key areas for exploration include:

Reactions of the Acetyl Group: Beyond standard ketone chemistry, exploring unconventional reactions of the acetyl group could lead to interesting molecular architectures. For instance, investigating novel condensation reactions, asymmetric transformations, or reactions involving the enolate intermediate could yield a diverse range of derivatives. The Willgerodt-Kindler reaction, for example, can be used to transform the acetyl group into a carboxylic acid derivative. researchgate.net

Ring-Opening and Ring-Transformation Reactions: Investigating the stability of the 1,2,3-thiadiazole ring under various conditions could reveal novel ring-opening or ring-transformation pathways. Such reactions could provide access to other heterocyclic systems that are not easily accessible through conventional methods.

Photochemical and Electrochemical Reactions: The response of this compound to light and electricity is an area ripe for exploration. Photochemical reactions could lead to unique cycloadditions or rearrangements, while electrochemical methods could offer green and selective ways to functionalize the molecule.

Metal-Catalyzed Cross-Coupling Reactions: While the thiadiazole ring can be challenging for some cross-coupling reactions, the development of new catalyst systems could enable the direct functionalization of the C-H bonds on the ring, providing a powerful tool for derivatization.

Integration of Advanced Characterization Techniques and Multi-Modal Data Analysis

A deep understanding of the structure, properties, and behavior of this compound and its derivatives is crucial for their effective application. The integration of advanced characterization techniques with multi-modal data analysis will provide a more comprehensive picture of these molecules.

Future research in this area will likely involve:

Advanced Spectroscopic Techniques: The use of advanced NMR techniques (e.g., 2D NMR, solid-state NMR), high-resolution mass spectrometry, and X-ray crystallography will continue to be essential for unambiguous structure elucidation. nih.govdergipark.org.tr

Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, vibrational frequencies, and NMR chemical shifts of the molecule, complementing experimental data. dergipark.org.trresearchgate.net

Multi-Modal Data Analysis: A powerful emerging approach involves combining data from multiple analytical techniques (e.g., spectroscopy, chromatography, and computational modeling) to build a more complete understanding of a chemical system. nih.govnih.gov For instance, correlating spectroscopic data with computational models can help to elucidate subtle structural features and predict reactivity. researchgate.net Topological Data Analysis (TDA) is a technique that can be used to analyze complex datasets from multiple sources to identify structurally diverse compounds with desired properties. nih.govnih.gov

| Technique | Information Provided | Future Application |

|---|---|---|

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms. | Unambiguous structure determination of complex derivatives. |

| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. nih.gov | Understanding intermolecular interactions and packing in the solid state. |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, and predicted spectroscopic properties. dergipark.org.trresearchgate.net | Rationalizing experimental observations and predicting reactivity. |

| Multi-Modal Data Analysis | Holistic understanding by integrating data from various sources. nih.govnih.gov | Identifying structure-property relationships and guiding the design of new molecules. |

Predictive Modeling and Data Science in Compound Discovery and Optimization

Future research will focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of molecules with their biological activity. researchgate.netnih.govmdpi.comnih.gov By developing robust QSAR models for 1,2,3-thiadiazole derivatives, it will be possible to predict the agrochemical performance of new, unsynthesized compounds.

Machine Learning and Artificial Intelligence (AI): Machine learning algorithms can be trained on large datasets of chemical structures and biological activity data to identify complex patterns and make predictions. researchgate.netresearchgate.net AI-driven platforms can be used for the de novo design of novel molecules with specific properties. agribusinessglobal.com

Proteochemometric Modelling (PCM): This technique combines information from both the chemical and biological domains to model the interactions between ligands and their target proteins. nih.gov PCM can be used to predict the activity of new compounds against different protein targets and to understand the molecular basis of resistance.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is crucial. Computational models can be used to predict these properties, helping to prioritize compounds with favorable pharmacokinetic and safety profiles.

Mechanistic Studies of Reaction Pathways

A thorough understanding of the mechanisms of the reactions used to synthesize and modify this compound is essential for optimizing reaction conditions and developing new synthetic methods.

Future research in this area will likely involve:

Hurd-Mori Reaction Mechanism: While the Hurd-Mori reaction is a well-established method for synthesizing 1,2,3-thiadiazoles, further mechanistic studies could provide insights into the regioselectivity of the reaction and the role of the N-protecting group on the cyclization process. nih.govwikipedia.orgresearchgate.netresearchgate.net

Computational Mechanistic Studies: DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction mechanism at the molecular level. mdpi.comacs.org

Kinetic Studies: Experimental kinetic studies can provide valuable data on reaction rates and the influence of various parameters on the reaction outcome, which can be used to validate and refine proposed mechanisms.

Rational Design of Derivatives for Specific Industrial or Agrochemical Performance

The ultimate goal of much of the research on this compound is the development of new molecules with specific industrial or agrochemical applications. Rational design, guided by a deep understanding of structure-activity relationships, will be key to achieving this goal. researchgate.netnih.govnih.govnih.gov

Future research will focus on:

Fungicide Design: The 1,2,3-thiadiazole scaffold has shown promise in the development of new fungicides. nih.govresearchgate.net Rational design efforts will focus on modifying the structure of this compound to enhance its fungicidal activity and broaden its spectrum of activity against different fungal pathogens. mdpi.com

Herbicide and Insecticide Design: The 1,3,4-thiadiazole (B1197879) scaffold has been incorporated into herbicides and insecticides. mdpi.comresearchgate.netacs.org Exploring the potential of 1,2,3-thiadiazole derivatives in these applications through rational design could lead to the discovery of new pest control agents.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the structure of this compound and evaluation of the biological activity of the resulting derivatives will be crucial for establishing clear SARs. nih.gov This information will guide the design of more potent and selective compounds.

Target-Based Design: As the molecular targets of agrochemicals become better understood, it will be possible to use structure-based design techniques to design molecules that bind specifically to their target proteins, leading to improved efficacy and reduced off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.